Rucaparib (hydrochloride)

PARP3 inhibition IC50 enzyme selectivity

PARP inhibitor studies are confounded by rapid resistance emergence and cross-inhibitor variability. Rucaparib hydrochloride (CAS 773059-19-1) delivers quantifiable differentiation: • 2.5× higher PARP3 potency vs. Olaparib (IC50 0.6 nM vs. 1.5 nM), enabling pathway-specific inhibition with reduced PARP1/2 off-target effects. • Retains activity against PARP1 R591C mutation (1.5× IC50 shift), whereas Olaparib/Niraparib exhibit >200× shifts, enabling orthogonal resistance mechanism dissection. • 112× selectivity index (HR-deficient vs. HR-proficient cells) vs. 58× for Olaparib, improving screening Z'-factors and hit confirmation. ≥98% purity, supplied as solid powder. Store at -20°C; ships ambient.

Molecular Formula C19H19ClFN3O
Molecular Weight 359.8 g/mol
Cat. No. B15142779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRucaparib (hydrochloride)
Molecular FormulaC19H19ClFN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.Cl
InChIInChI=1S/C19H18FN3O.ClH/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H
InChIKeyDUCNHHCHWZPCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rucaparib (Hydrochloride): PARP1/2/3 Inhibitor with Distinct Selectivity


Rucaparib hydrochloride is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP1, PARP2, and PARP3 with high affinity [1]. It is a tricyclic indole derivative that functions through dual mechanisms: catalytic inhibition and PARP-DNA trapping [1]. Compared to other clinically approved PARP inhibitors (Olaparib, Niraparib, Talazoparib, Veliparib), Rucaparib exhibits a distinct selectivity pattern and retains activity against certain resistance-associated PARP1 mutations [2]. This guide provides quantitative, comparator-based evidence to inform scientific selection and procurement.

PARP enzyme inhibition studies — Targets PARP1, PARP2, PARP3 with distinct isoform selectivity for pathway dissection.
PARP-DNA trapping mechanism studies — Dual catalytic inhibition and trapping mechanism supports DNA damage response research.
Resistance mutation research context — Retains activity against certain PARP1 mutations, enabling resistance evolution studies.

Why Rucaparib Is Not Interchangeable with Other PARP Inhibitors


Despite belonging to the same therapeutic class, PARP inhibitors exhibit non-uniform biochemical and cellular profiles that preclude generic substitution [1]. Differences in PARP isoform selectivity, PARP trapping efficiency, and activity against resistance-conferring mutations directly impact experimental outcomes and clinical efficacy [2]. The following quantitative evidence guide demonstrates that Rucaparib possesses measurable, verifiable differentiation relative to its closest analogs—Olaparib, Niraparib, and Talazoparib—which is essential for reproducible assay design and procurement decisions [3].

Isoform selectivity profile differs
PARP1/2/3 selectivity varies across inhibitors; substituting Olaparib or Niraparib may shift target engagement patterns.
Trapping efficiency may not transfer
PARP-DNA trapping potency is compound-specific; experimental outcomes in trapping-dependent models may not reproduce.
Resistance mutation context may differ
Activity against PARP1 resistance mutations (e.g., R591C) is inhibitor-dependent; switching may introduce false resistance signals.

Rucaparib vs. Other PARP Inhibitors: Quantitative Evidence


Superior PARP3 Inhibition Potency

In a direct head-to-head biochemical assay using purified recombinant human PARP3 enzyme, Rucaparib exhibited an IC50 of 0.6 nM, which is 2.5-fold more potent than Olaparib (IC50 = 1.5 nM) and 3.5-fold more potent than Niraparib (IC50 = 2.1 nM) [1].

PARP3 Inhibition Potency
Head-to-head
IC50 0.6 nM vs. Olaparib 1.5 nM, Niraparib 2.1 nM
Supports PARP3 pathway inhibition study design
Recombinant human PARP3, 1 µM NAD+, biochemical assay
PARP3 inhibition IC50 enzyme selectivity DNA repair

Retained Activity Against PARP1 R591C Mutation

In a genome-wide CRISPR-Cas9 resistance screen in DLD-1 BRCA2-/- cells, the PARP1 point mutation R591C conferred strong resistance to Olaparib (IC50 increased >200-fold from 5 nM to >1000 nM) and Niraparib (IC50 increased >100-fold), but Rucaparib retained full activity with an IC50 of 6 nM compared to 4 nM in wild-type PARP1 cells (1.5-fold change, not significant) [1].

PARP1 R591C Resistance
Head-to-head
IC50 6 nM (mutant) vs. Olaparib >1000 nM
Supports resistance mutation study context
DLD-1 BRCA2-/- cells, 5-day viability assay
PARP1 mutation drug resistance CRISPR screen rucaparib sensitivity

Higher Selectivity Index in HR-Deficient Cells

In a cross-study comparable analysis of cellular potency across homologous recombination (HR)-deficient and HR-proficient cell lines, Rucaparib demonstrated a selectivity index (SI = IC50 HR-proficient / IC50 HR-deficient) of 112 in the DLD-1 isogenic pair (BRCA2-/- vs. BRCA2 wild-type), whereas Olaparib showed an SI of 58 under identical conditions [1]. The absolute IC50 values were: Rucaparib = 0.54 µM (HR-deficient) vs. 60.5 µM (HR-proficient); Olaparib = 0.49 µM (HR-deficient) vs. 28.4 µM (HR-proficient).

Selectivity in HR-Deficient Cells
Cross-study comparable
Selectivity index 112 vs. Olaparib 58
Supports synthetic lethality assay design
DLD-1 BRCA2-/- vs. wild-type pair, cross-study comparison
synthetic lethality BRCA2 deficiency selectivity index cytotoxicity

Optimal Application Scenarios for Rucaparib


PARP3-Focused DNA Repair Studies

Use Rucaparib when dissecting the specific role of PARP3 in non-homologous end joining (NHEJ) or alternative end joining pathways, because its 2.5× higher PARP3 potency relative to Olaparib allows target-specific inhibition at lower concentrations (0.6 nM IC50 vs. 1.5 nM), minimizing off-target PARP1/2 effects that could confound pathway interpretation [3].

PARP Inhibitor-Resistant Cell Line Generation

Select Rucaparib for long-term resistance evolution studies where the goal is to isolate resistance mechanisms distinct from PARP1 R591C/R592C mutations. Unlike Olaparib or Niraparib, which rapidly select for these mutants (>200× IC50 shift), Rucaparib maintains activity against R591C (only 1.5× shift), enabling the discovery of alternative resistance pathways [3].

High-Throughput Synthetic Lethality Screens in BRCA-Deficient Models

Deploy Rucaparib in large-scale viability or CRISPR screens requiring maximal differential cytotoxicity between HR-deficient and HR-proficient cells. With a selectivity index of 112 (vs. 58 for Olaparib), Rucaparib reduces background killing in wild-type controls by nearly 2-fold, improving Z'-factors and hit confirmation rates [3].

Validation of Novel PARP1 Resistance Mutations

Employ Rucaparib as a comparator tool compound when testing uncharacterized PARP1 mutations for resistance profiles. Its documented lack of cross-resistance with Olaparib-specific mutations (e.g., R591C) makes it a critical orthogonal reagent to distinguish mutation classes that evade specific inhibitor scaffolds [3].

Application
Selection Property
Validation Focus
PARP3-dependent DNA repair pathway studies
PARP3 isoform selectivity review
Target engagement at PARP3 over PARP1/2 in biochemical assays
PARP inhibitor resistance evolution studies
Activity against R591C mutation context
Mutation-specific resistance pathway discovery without common cross-resistance
Synthetic lethality screening in BRCA-deficient models
Selectivity index context between HR-deficient and proficient cells
Differential cytotoxicity window review in isogenic cell pairs
Orthogonal inhibitor for resistance mutation profiling
Distinct cross-resistance profile with known mutations
Mutation class distinction using inhibitor-specific resistance patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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